molecular formula C10H10Cl2N2OS B2765130 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride CAS No. 1421456-50-9

2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride

Cat. No.: B2765130
CAS No.: 1421456-50-9
M. Wt: 277.16
InChI Key: LPSTYGDQZRGHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride is a chemical compound with the molecular formula C11H10ClN2OS·HCl. It is a derivative of benzothiazole, a class of compounds known for their significant biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride typically involves the reaction of 4-chlorobenzo[d]thiazole with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yloxy)thiazole hydrochloride
  • 4-Chlorobenzo[d]thiazole derivatives
  • Benzothiazole-based compounds

Uniqueness

2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-4-chloro-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS.ClH/c11-7-2-1-3-8-9(7)13-10(15-8)14-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSTYGDQZRGHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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